molecular formula C11H13NO2 B13515105 2-(Pyrrolidin-3-yl)benzoic acid

2-(Pyrrolidin-3-yl)benzoic acid

Cat. No.: B13515105
M. Wt: 191.23 g/mol
InChI Key: LXGOTZLVNYRRSL-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety attached to a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the benzoic acid and pyrrolidine functionalities allows for a diverse range of chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-pyrrolidinylboronic acid with 2-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene .

Another method involves the direct functionalization of preformed pyrrolidine rings. For example, the reaction of pyrrolidine with benzoic acid derivatives under acidic or basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and yield, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing signaling pathways involved in cell growth and survival .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-pyrrolidin-3-ylbenzoic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14)

InChI Key

LXGOTZLVNYRRSL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=CC=C2C(=O)O

Origin of Product

United States

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